molecular formula C7H15BrO3 B1599247 4-Bromo-1,1,1-trimethoxybutane CAS No. 55444-67-2

4-Bromo-1,1,1-trimethoxybutane

Cat. No.: B1599247
CAS No.: 55444-67-2
M. Wt: 227.1 g/mol
InChI Key: QBLJMYITBNHQOT-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-trimethoxybutane is an organic compound with the chemical formula C7H15BrO3. It is also known as trimethyl 4-bromoorthobutyrate. This compound is characterized by the presence of a bromine atom attached to a butane chain, which is further substituted with three methoxy groups. It is primarily used in organic synthesis and has applications in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

4-Bromo-1,1,1-trimethoxybutane plays a significant role in various biochemical reactions. It is often used as a reagent in the synthesis of macrocyclic lactones and other complex organic molecules . The compound interacts with enzymes such as Grignard reagents, which are crucial for the formation of carbon-carbon bonds in organic synthesis . Additionally, this compound is involved in enzyme-linked immunosorbent assays (ELISA) for testosterone, indicating its interaction with specific proteins and antibodies . These interactions are primarily based on the compound’s ability to form stable intermediates and facilitate the transfer of functional groups.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can cause skin and eye irritation, indicating its potential to disrupt cellular integrity and function . In laboratory settings, this compound has been shown to affect respiratory pathways, leading to respiratory irritation . These effects highlight the compound’s ability to interact with cellular components and alter their normal functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s interaction with Grignard reagents results in the formation of stable intermediates that facilitate organic synthesis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s role in biochemical processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are essential factors in laboratory settings. The compound is relatively stable under standard storage conditions (2-8°C) but can degrade when exposed to higher temperatures or prolonged storage . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in metabolic activity and gene expression . These temporal effects are critical for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For instance, high doses of this compound can cause significant respiratory and skin irritation in animal models . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how this compound is distributed within biological systems and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-1,1,1-trimethoxybutane can be synthesized through the reaction of methanol and methyl 4-bromo-1-butanimidate hydrochloride. The reaction typically occurs in the presence of a base and under controlled temperature conditions . Another method involves the reaction of polystyryl anions with this compound in tetrahydrofuran (THF) solution at -78°C, followed by warming to 30°C .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,1,1-trimethoxybutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 4-methoxybutanol.

Common Reagents and Conditions:

Major Products:

    Substitution: 4-Hydroxy-1,1,1-trimethoxybutane.

    Oxidation: 4-Bromo-1,1,1-trimethoxybutanoic acid.

    Reduction: 4-Methoxybutanol.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,1,1-trimethoxybutane is unique due to the presence of both a bromine atom and three methoxy groups on the same carbon chain. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-bromo-1,1,1-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJMYITBNHQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409285
Record name 4-Bromo-1,1,1-trimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55444-67-2
Record name 4-Bromo-1,1,1-trimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl 4-bromoorthobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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